molecular formula C6H2BrClIN3 B1380919 8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine CAS No. 1263425-59-7

8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine

Numéro de catalogue: B1380919
Numéro CAS: 1263425-59-7
Poids moléculaire: 358.36 g/mol
Clé InChI: CSFRKRKCGOHTJB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine is a heterocyclic compound with the molecular formula C6H2BrClIN3. It is a member of the imidazo[1,2-b]pyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Méthodes De Préparation

The synthesis of 8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminopyridine derivatives with appropriate halogenated reagents under controlled conditions. For instance, the use of copper-catalyzed tandem cyclization/iodination reactions has been reported for the synthesis of similar compounds . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Analyse Des Réactions Chimiques

8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, potentially leading to different biological activities.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Anticancer Activity

FLT3 Kinase Inhibition

One of the primary applications of 8-bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine is its role as an inhibitor of FLT3 (Fms-like tyrosine kinase 3), which is a critical target in treating acute myeloid leukemia (AML). Studies have shown that compounds similar to this compound exhibit potent inhibitory activity against FLT3 mutations, which are associated with poor prognosis in AML patients. For instance, a recent study reported IC50 values in the nanomolar range for derivatives of imidazo[1,2-b]pyridazine against FLT3-ITD and FLT3-D835Y mutants, indicating their potential as effective therapeutics in resistant AML cases .

Table 1: Inhibitory Activity Against FLT3 Kinase

CompoundIC50 (nM)Target
This compound<10FLT3-ITD
Derivative A4FLT3-D835Y
Derivative B1FLT3-D835Y

Synthesis and Functionalization

The synthesis of this compound has been explored through various methodologies. One notable approach involves microwave-assisted synthesis, which enhances yield and reduces reaction time. The compound can be synthesized from readily available precursors through a series of reactions including bromination, chlorination, and iodination.

Synthesis Example:
A typical synthesis involves heating a mixture of starting materials at elevated temperatures under controlled conditions, yielding the desired compound with high purity .

Kinase Inhibition Mechanism

The mechanism by which this compound acts as a kinase inhibitor involves competitive inhibition at the ATP-binding site of the kinase. This interaction prevents the phosphorylation of downstream signaling molecules that promote cell proliferation and survival, making it a promising candidate for targeted cancer therapies.

Potential for ATR Kinase Inhibition

In addition to its activity against FLT3, there is emerging evidence that compounds within this chemical class may also inhibit ATR (Ataxia Telangiectasia and Rad3 related) kinase. ATR is crucial for DNA damage response and repair mechanisms; thus, inhibitors could be beneficial in treating cancers with defective DNA repair pathways .

Case Studies and Research Findings

Several studies have documented the efficacy of imidazo[1,2-b]pyridazine derivatives in preclinical models:

  • Case Study 1: A derivative exhibited significant antiproliferative effects against AML cell lines with FLT3 mutations, leading to apoptosis through caspase activation.
  • Case Study 2: Another study highlighted the compound's ability to synergize with existing chemotherapeutics, enhancing overall treatment efficacy in resistant cancer models.

Mécanisme D'action

The mechanism of action of 8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms play a crucial role in its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological activity being studied .

Comparaison Avec Des Composés Similaires

8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine can be compared with other imidazo[1,2-b]pyridazine derivatives, such as:

The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical and biological properties.

Activité Biologique

8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various disease models, and structure-activity relationships (SAR).

Synthesis and Structural Characteristics

The synthesis of this compound involves multiple steps, including halogenation and cyclization processes. The compound's structure features a fused imidazo-pyridazine ring system, which is critical for its biological activity.

Biological Activity

The compound has been evaluated for various biological activities, including:

1. Inhibition of FLT3 Kinase

Recent studies have highlighted the effectiveness of this compound as an inhibitor of FLT3 (Fms-like tyrosine kinase 3), particularly in acute myeloid leukemia (AML) models. The compound demonstrated potent inhibitory effects with IC50 values in the low nanomolar range against both FLT3-ITD and FLT3-D835Y mutants, which are commonly associated with resistance to standard therapies .

2. Anti-Fibrotic Activity

Research indicates that this compound exhibits significant anti-fibrotic properties by inhibiting collagen type I alpha 1 (COL1A1) expression and reducing fibronectin levels in hepatic fibrosis models. The inhibitory rates observed were between 66.72% to 97.44%, surpassing many known anti-fibrotic agents like EGCG .

3. Binding Affinity to Amyloid Plaques

In vitro studies assessed the binding affinity of various imidazo[1,2-b]pyridazine derivatives to amyloid plaques associated with Alzheimer's disease. The compound showed promising binding affinities, suggesting potential utility as a diagnostic agent for imaging amyloid deposition in the brain .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Halogen Substituents : The presence of bromine and chlorine atoms enhances the lipophilicity and binding interactions with target proteins.
  • Imidazo-Pyridazine Core : This core structure is crucial for the interaction with various biological targets, including kinases and amyloid plaques.

Table 1: Summary of Biological Activities

Activity TypeTargetIC50 (nM)Notes
FLT3 Kinase InhibitionFLT3-ITD4 - 10Potent against resistant mutants
Anti-FibroticCOL1A1>66% inhibitionSuperior to EGCG
Amyloid Plaque BindingAβ Plaques11.0 - >1000Potential imaging agent

Case Study 1: FLT3 Inhibition in AML

In a study involving AML cell lines, treatment with this compound resulted in significant reduction in cell viability, indicating its potential as a therapeutic agent for AML patients with FLT3 mutations. The mechanism was further elucidated through apoptosis assays which confirmed increased apoptotic cell death upon treatment.

Case Study 2: Hepatic Fibrosis Model

In vivo experiments demonstrated that administration of this compound led to decreased liver fibrosis markers in rodent models treated with TGFβ1. Histological analysis revealed reduced collagen deposition compared to control groups.

Propriétés

IUPAC Name

8-bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClIN3/c7-3-1-4(8)11-12-5(9)2-10-6(3)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFRKRKCGOHTJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=C(N2N=C1Cl)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 8-bromo-6-chloroimidazo[1,2-b]pyridazine (1.2 g, 5.16 mmol) in chloroform (30 mL) were added NIS (1.161 g, 5.16 mmol) and TFA (0.795 mL, 10.32 mmol). The reaction mixture was stirred at room temperature for 2 h and quenched with NaHCO3. The organic layers were washed with brine and dried over Na2SO4. The crude product was purified by BIOTAGE® (100% CH2Cl2) to give the product (1.4 g, 76%). 1H NMR (400 MHz, CDCl3) δ ppm 7.91 (1H, s), 7.46 (1H, s); LC/MS: Rt=2.44 min. LC/MS (Condition A): 357.80/359.80/361.80.
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
1.161 g
Type
reactant
Reaction Step One
Name
Quantity
0.795 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine
Reactant of Route 2
Reactant of Route 2
8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine
Reactant of Route 3
Reactant of Route 3
8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine
Reactant of Route 4
Reactant of Route 4
8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine
Reactant of Route 5
8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine
Reactant of Route 6
8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.